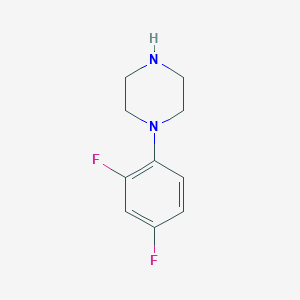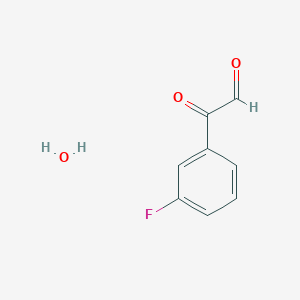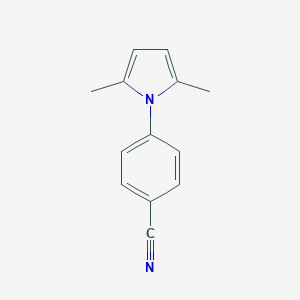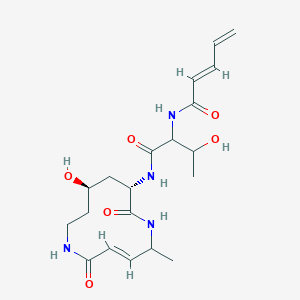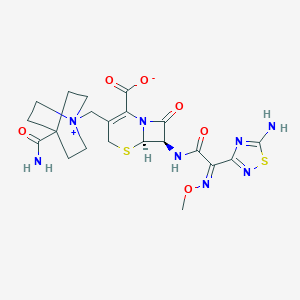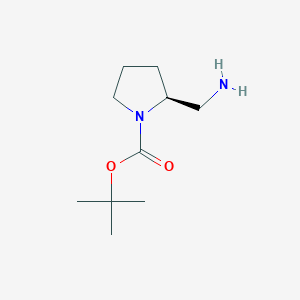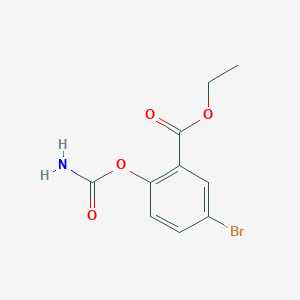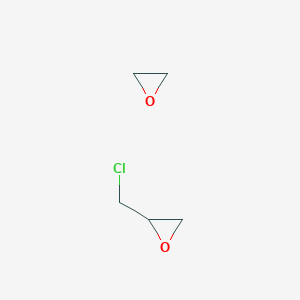
Poly(epichlorohydrin-co-ethylene oxide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxirane, (chloromethyl)-, polymer with oxirane is a polymeric compound formed by the polymerization of oxirane and (chloromethyl)oxirane. This compound is known for its unique chemical properties and versatility in various industrial applications. It is commonly used in the production of resins, adhesives, and coatings due to its excellent chemical resistance and mechanical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of oxirane, (chloromethyl)-, polymer with oxirane typically involves the polymerization of oxirane and (chloromethyl)oxirane. The reaction is initiated by a catalyst, often a Lewis acid such as boron trifluoride or a strong base like sodium hydroxide. The polymerization process can be carried out under controlled temperature and pressure conditions to achieve the desired molecular weight and polymer structure.
Industrial Production Methods
In industrial settings, the production of this polymer involves large-scale polymerization reactors where oxirane and (chloromethyl)oxirane are continuously fed into the reactor along with the catalyst. The reaction mixture is maintained at a specific temperature and pressure to ensure consistent polymer quality. The resulting polymer is then purified and processed into various forms such as pellets, powders, or films for different applications.
Analyse Des Réactions Chimiques
Types of Reactions
Oxirane, (chloromethyl)-, polymer with oxirane undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the (chloromethyl) group can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Addition Reactions: The oxirane ring can undergo ring-opening reactions with nucleophiles, leading to the formation of various functionalized polymers.
Cross-Linking Reactions: The polymer can be cross-linked with other polymers or small molecules to enhance its mechanical properties and chemical resistance.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. These reactions are typically carried out in aqueous or organic solvents at moderate temperatures.
Addition Reactions: Nucleophiles such as alcohols, amines, and thiols are used under acidic or basic conditions to open the oxirane ring.
Cross-Linking Reactions: Cross-linking agents such as polyamines, polyols, and diisocyanates are used under controlled conditions to achieve the desired degree of cross-linking.
Major Products Formed
Substitution Reactions: Products include hydroxylated, aminated, or thiolated polymers.
Addition Reactions: Functionalized polymers with various side groups depending on the nucleophile used.
Cross-Linking Reactions: Cross-linked polymers with enhanced mechanical strength and chemical resistance.
Applications De Recherche Scientifique
Oxirane, (chloromethyl)-, polymer with oxirane has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of various functionalized polymers and copolymers.
Biology: Employed in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: Utilized in the formulation of adhesives and coatings for medical implants and prosthetics.
Industry: Widely used in the production of high-performance coatings, adhesives, and sealants due to its excellent chemical resistance and mechanical properties.
Mécanisme D'action
The mechanism of action of oxirane, (chloromethyl)-, polymer with oxirane involves the reactivity of the oxirane ring and the (chloromethyl) group. The oxirane ring can undergo ring-opening reactions with nucleophiles, leading to the formation of various functionalized polymers. The (chloromethyl) group can participate in substitution reactions, allowing for further modification of the polymer. These reactions enable the polymer to form strong covalent bonds with other molecules, enhancing its mechanical properties and chemical resistance.
Comparaison Avec Des Composés Similaires
Similar Compounds
Epichlorohydrin: A similar compound with a (chloromethyl) group and an oxirane ring, used in the production of epoxy resins.
Glycidyl Chloride: Another compound with similar reactivity, used in the synthesis of various functionalized polymers.
Chloropropylene Oxide: A compound with similar chemical properties, used in the production of specialty polymers and coatings.
Uniqueness
Oxirane, (chloromethyl)-, polymer with oxirane is unique due to its combination of the oxirane ring and the (chloromethyl) group, which provides a versatile platform for various chemical modifications. This versatility allows for the synthesis of a wide range of functionalized polymers with tailored properties for specific applications.
Propriétés
Numéro CAS |
24969-10-6 |
|---|---|
Formule moléculaire |
C5H9ClO2 |
Poids moléculaire |
136.58 g/mol |
Nom IUPAC |
2-(chloromethyl)oxirane;oxirane |
InChI |
InChI=1S/C3H5ClO.C2H4O/c4-1-3-2-5-3;1-2-3-1/h3H,1-2H2;1-2H2 |
Clé InChI |
OIXNFJTTYAIBNF-UHFFFAOYSA-N |
SMILES |
C1CO1.C1C(O1)CCl |
SMILES canonique |
C1CO1.C1C(O1)CCl |
Synonymes |
(chloromethyl)-oxiranpolymerwithoxirane; Oxirane,(chloromethyl)-,polymerwithoxirane; EPICHLOROHYDRIN/ETHYLENE OXIDE COPOLYMER; POLY(EPICHLOROHYDRIN-CO-ETHYLENE OXIDE); EPICHLOROHYDRIN-ETHYLENE OXIDE POLYMER; ALPHA-Epichlorohydrin-ethylene oxide copolymer |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


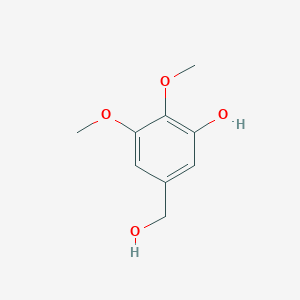
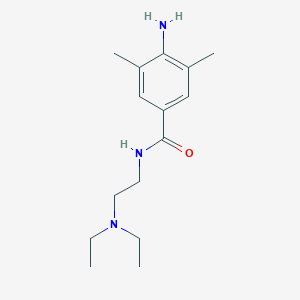
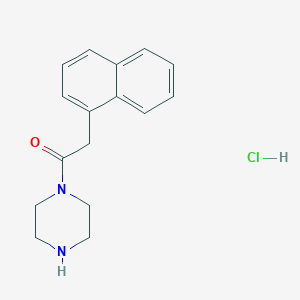
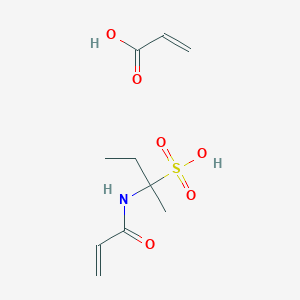
![1-[4-(Hydroxyamino)phenoxy]-3-(propan-2-ylamino)propan-2-ol; oxalic acid](/img/structure/B37556.png)
![2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B37558.png)
